

Spectroscopic Profile of N,N-dimethyl-4,4'-azodianiline: A Technical Guide

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Compound of Interest

Compound Name: *N,N-dimethyl-4,4'-azodianiline*

Cat. No.: *B1202054*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the azo dye **N,N-dimethyl-4,4'-azodianiline**, also known as Disperse Black 3. The document details its characteristic signatures in Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **N,N-dimethyl-4,4'-azodianiline**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of **N,N-dimethyl-4,4'-azodianiline** is characterized by strong absorption bands in the UV and visible regions, arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the conjugated azo-aromatic system.

Parameter	Value	Solvent
$\lambda_{\text{max}} (\pi \rightarrow \pi)$	~380-420 nm	Ethanol/Methanol
$\lambda_{\text{max}} (n \rightarrow \pi)$	~450-500 nm	Ethanol/Methanol

Note: The exact absorption maxima (λ_{max}) can vary depending on the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **N,N-dimethyl-4,4'-azodianiline**. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	Doublet	2H	Aromatic protons ortho to the azo group on the dimethylamino- substituted ring
~6.7-6.8	Doublet	2H	Aromatic protons ortho to the dimethylamino group
~7.6-7.7	Doublet	2H	Aromatic protons ortho to the azo group on the amino- substituted ring
~6.6-6.7	Doublet	2H	Aromatic protons ortho to the amino group
~4.0	Broad Singlet	2H	-NH ₂ protons
~3.0	Singlet	6H	-N(CH ₃) ₂ protons

Note: The solvent for this representative data is typically CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly based on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~152	Aromatic carbon attached to the azo group (dimethylamino-substituted ring)
~148	Aromatic carbon attached to the dimethylamino group
~145	Aromatic carbon attached to the azo group (amino-substituted ring)
~150	Aromatic carbon attached to the amino group
~124	Aromatic CH ortho to the azo group (dimethylamino-substituted ring)
~114	Aromatic CH ortho to the dimethylamino group
~125	Aromatic CH ortho to the azo group (amino-substituted ring)
~115	Aromatic CH ortho to the amino group
~40	-N(CH ₃) ₂ carbons

Note: The solvent for this representative data is typically CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum of **N,N-dimethyl-4,4'-azodianiline** reveals the presence of its key functional groups through characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretching (asymmetric and symmetric) of the primary amine (-NH ₂)
3080-3020	Medium	Aromatic C-H stretching
2920-2850	Medium	Aliphatic C-H stretching of the methyl groups (-CH ₃)
~1620	Strong	N-H bending (scissoring) of the primary amine
1600-1580	Strong	C=C aromatic ring stretching
~1500	Strong	C=C aromatic ring stretching
~1440	Medium	N=N stretching of the azo group
~1360	Strong	C-N stretching of the aromatic amine
850-800	Strong	C-H out-of-plane bending for para-disubstituted aromatic rings

Note: The spectrum is typically acquired on a solid sample using a KBr pellet or as a thin film.

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption maxima (λ_{max}) of the compound.

Procedure:

- A stock solution of **N,N-dimethyl-4,4'-azodianiline** is prepared by dissolving a precisely weighed amount of the compound in a suitable spectroscopic grade solvent (e.g., ethanol or methanol) to a known concentration (typically in the range of 10^{-4} to 10^{-5} M).
- A series of dilutions are made from the stock solution to obtain solutions of varying concentrations.
- The UV-Vis spectrophotometer is calibrated using the pure solvent as a blank.
- The absorbance of each solution is measured over a wavelength range of 250-700 nm.
- The wavelength at which the maximum absorbance occurs is recorded as λ_{max} .

NMR Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the protons and carbon atoms.

Procedure:

- Approximately 5-10 mg of the **N,N-dimethyl-4,4'-azodianiline** sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
- The NMR tube is placed in the spectrometer's probe.
- For ^1H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- The acquired data is processed (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to TMS (0 ppm).

IR Spectroscopy

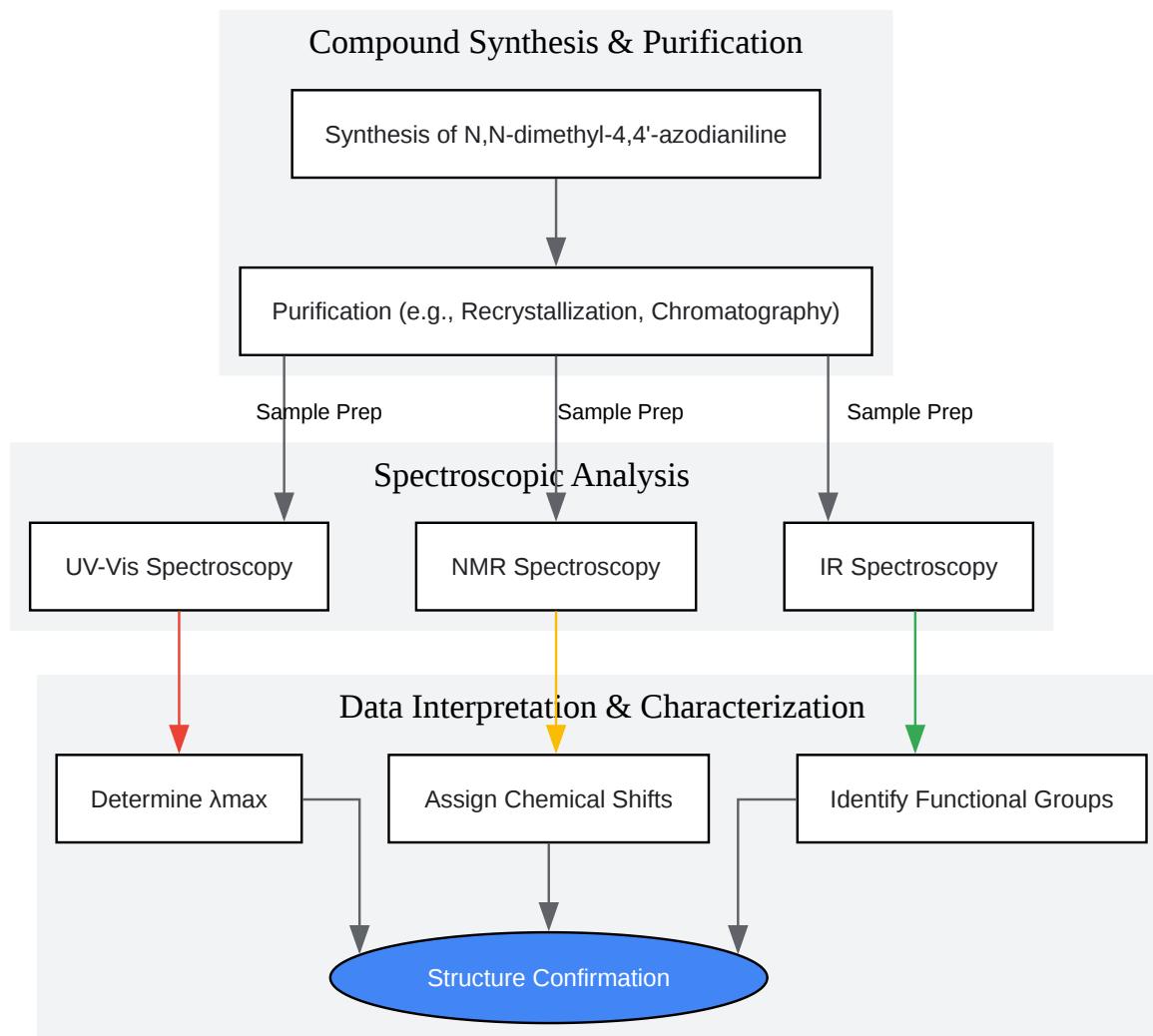
Objective: To identify the functional groups present in the molecule.

Procedure (KBr Pellet Method):

- A small amount of **N,N-dimethyl-4,4'-azodianiline** (1-2 mg) is ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- A portion of the mixture is transferred to a pellet press.
- A vacuum is applied to remove air, and pressure is applied to form a thin, transparent pellet.
- The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
- A background spectrum of the empty sample compartment is recorded.
- The IR spectrum of the sample is then recorded over the range of 4000-400 cm^{-1} .

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound like **N,N-dimethyl-4,4'-azodianiline**.

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